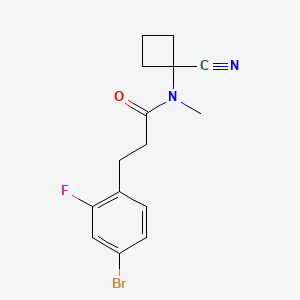
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide, also known as BMS-986177, is a small molecule drug that has shown promising results in scientific research. It belongs to the class of drugs known as BET inhibitors, which target bromodomain and extra-terminal proteins. BET inhibitors have been studied extensively for their potential in treating cancer, inflammation, and other diseases.
Mechanism of Action
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide works by inhibiting the activity of BET proteins, which are involved in gene transcription. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide disrupts this process and leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide has been shown to inhibit the growth of cancer cells and reduce inflammation. 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide in lab experiments is that it has been optimized for high yield and purity, making it suitable for use in a variety of assays. However, one limitation of using 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide is that it is a small molecule drug, which may limit its efficacy in vivo. Additionally, the exact mechanism of action of 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide. One area of interest is the development of more potent and selective BET inhibitors. Another area of interest is the identification of biomarkers that can be used to predict response to BET inhibitors. Additionally, there is interest in studying the combination of BET inhibitors with other drugs to improve efficacy and reduce toxicity. Finally, there is interest in studying the role of BET inhibitors in other diseases beyond cancer and inflammation.
Synthesis Methods
The synthesis of 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide involves several steps, starting with the reaction of 4-bromo-2-fluoroaniline with 1-cyanocyclobutane carboxylic acid. The resulting product is then subjected to a series of reactions to yield the final compound. The synthesis of 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide has been optimized to improve yield and purity, making it suitable for use in scientific research.
Scientific Research Applications
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide has been studied extensively for its potential in treating cancer, inflammation, and other diseases. BET inhibitors like 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide have been shown to inhibit the growth of cancer cells by disrupting the interaction between BET proteins and chromatin. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes. 3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide has also been studied for its potential in treating inflammatory diseases like rheumatoid arthritis and lupus.
properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-N-(1-cyanocyclobutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrFN2O/c1-19(15(10-18)7-2-8-15)14(20)6-4-11-3-5-12(16)9-13(11)17/h3,5,9H,2,4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWPQPUXEWZRCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=C(C=C(C=C1)Br)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3,4-dimethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2567802.png)
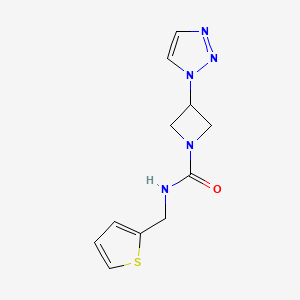
![N-methyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2567804.png)
![N-[cyano(2-fluorophenyl)methyl]-3-[(2-nitrophenyl)amino]propanamide](/img/structure/B2567806.png)
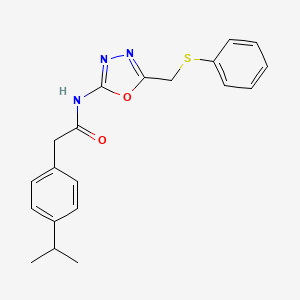
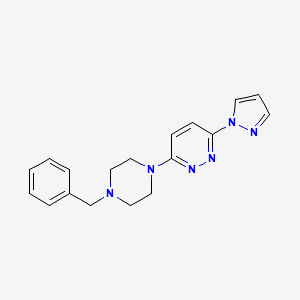
![Ethyl (4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamate](/img/structure/B2567809.png)

![5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2567811.png)
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2567814.png)
![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)

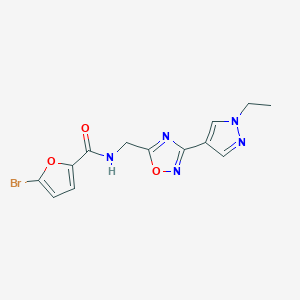
![N-[3-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2567822.png)